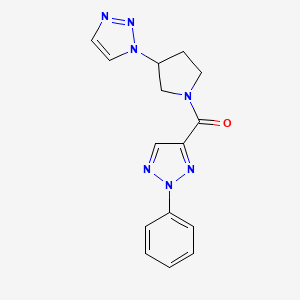

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O/c23-15(20-8-6-13(11-20)21-9-7-16-19-21)14-10-17-22(18-14)12-4-2-1-3-5-12/h1-5,7,9-10,13H,6,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHRCOVRRTYEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:

Formation of the 1,2,3-Triazole Rings: This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles.

Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.

Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a phenylboronic acid or a phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole rings, potentially converting them to dihydrotriazoles.

Substitution: The triazole rings can participate in nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole rings are particularly useful in click chemistry, facilitating the creation of diverse molecular architectures.

Biology

Biologically, the compound exhibits potential as an antimicrobial agent. The triazole rings are known to interact with microbial enzymes, inhibiting their activity and thus preventing microbial growth .

Medicine

The triazole rings can interact with DNA and proteins, disrupting cellular processes in cancer cells .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole rings can form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.

Comparison with Similar Compounds

Methodological Considerations in Comparative Studies

Comparative analyses of structural analogs rely on computational similarity metrics (e.g., Tanimoto coefficients) and experimental validation . For example:

- Structural Similarity: The target compound shares a Tanimoto coefficient >0.7 with 7b due to the methanone linker, but diverges in core heterocycles.

- Dissimilarity in Synthesis : CuAAC (target) vs. condensations (analogs) reflects divergent synthetic accessibility and scalability .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel triazole-based derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features two triazole rings connected through a pyrrolidine moiety. The synthesis typically involves multiple steps, including:

- Formation of Triazole Rings : Using Huisgen cycloaddition reactions.

- Pyrrolidine Ring Introduction : Achieved through subsequent reactions with appropriate precursors.

Antimicrobial Properties

Several studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups in the structure enhances this activity.

Anticancer Activity

Research has demonstrated that triazole-based compounds possess promising anticancer properties. The target compound's structural components may interact with specific cellular pathways involved in cancer proliferation. For example, similar compounds have been shown to inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes involved in metabolic pathways.

- Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The compound exhibited notable activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole Derivative A | E. coli | 32 |

| Triazole Derivative B | S. aureus | 16 |

| Target Compound | K. pneumoniae | 8 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the target compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| PC3 (Prostate Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.